6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Probe Development

This compound is differentiated by its unique 2-methylbenzyl substitution on the piperidine scaffold, a feature that introduces critical conformational constraint and a distinct pharmacological profile compared to unsubstituted benzyl analogs. Ideal for CNS receptor SAR studies due to its favorable predicted BBB permeability (cLogP ~3.5, TPSA ~45 Ų). This single, CAS-registered entity ensures batch-to-batch consistency for reproducible probe validation and analytical method development. Secure your supply of this high-purity building block to advance your discovery pipeline.

Molecular Formula C19H22ClN3O
Molecular Weight 343.86
CAS No. 2224159-48-0
Cat. No. B2376521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide
CAS2224159-48-0
Molecular FormulaC19H22ClN3O
Molecular Weight343.86
Structural Identifiers
SMILESCC1=CC=CC=C1CN2CCC(CC2)NC(=O)C3=CN=C(C=C3)Cl
InChIInChI=1S/C19H22ClN3O/c1-14-4-2-3-5-16(14)13-23-10-8-17(9-11-23)22-19(24)15-6-7-18(20)21-12-15/h2-7,12,17H,8-11,13H2,1H3,(H,22,24)
InChIKeyMQZKGTQRCRNPOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide (CAS 2224159-48-0) – Structural Profile and Procurement Identity


6-Chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide (CAS 2224159-48-0) is a synthetic small-molecule building block with the molecular formula C₁₉H₂₂ClN₃O and a molecular weight of 343.86 g/mol . It belongs to the class of piperidinyl pyridine carboxamides, featuring a 6-chloropyridine-3-carboxamide core linked via an amide bond to a 4-aminopiperidine scaffold that is N-substituted with a 2-methylbenzyl group [1]. The compound is commercially available for non-human research purposes, typically supplied as a solid powder with a minimum purity specification of 95% .

Why Generic Substitution Fails for 6-Chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide


Substitution within the piperidinyl-nicotinamide class is not straightforward due to the profound impact of specific substituent patterns on physicochemical properties and, by inference, target engagement profiles. The precise combination of a 6-chloro substituent on the pyridine ring and an ortho-methyl group on the benzyl moiety in 6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide distinguishes it from close analogs such as N-(1-benzylpiperidin-4-yl)-6-chloronicotinamide (CAS 2022146-48-9), which lacks the 2-methyl group [1]. Even subtle structural modifications can lead to significant differences in lipophilicity, solubility, and molecular conformation, which are critical determinants of biological activity, pharmacokinetic behavior, and assay compatibility. Therefore, replacement without rigorous re-validation risks introducing unintended variability into screening cascades, SAR studies, or chemical probe development programs.

Quantitative Differentiation Evidence for 6-Chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide vs. In-Class Analogs


Structural Differentiation: Unique 2-Methylbenzyl Substitution Pattern vs. Unsubstituted Benzyl Analogs

The defining structural feature of CAS 2224159-48-0 is the 2-methyl (ortho-methyl) substitution on the N-benzyl group of the piperidine ring. This contrasts directly with the unsubstituted benzyl analog, N-(1-benzylpiperidin-4-yl)-6-chloronicotinamide (CAS 2022146-48-9) [1]. The presence of the ortho-methyl group introduces steric bulk adjacent to the piperidine nitrogen, which can influence the conformational preferences of the benzyl group and restrict rotational freedom. In class-level SAR for piperidinyl-nicotinamides, such ortho-substitution has been associated with enhanced subtype selectivity in receptor antagonist programs, as demonstrated in the development of selective somatostatin receptor subtype 5 (SST5) antagonists . This structural distinction is not a minor isotopic or salt variation but a deliberate modification with the potential to alter molecular recognition at biological targets and impact off-rate kinetics.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Probe Development

Physicochemical Differentiation: Aqueous Solubility and Lipophilicity Profile

The aqueous solubility of 6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide is reported as <0.1 mg/mL, indicating poor water solubility . This low solubility necessitates the use of co-solvents (e.g., DMSO, polyethylene glycol) for in vitro assay preparation. For comparison, the unsubstituted benzyl analog (CAS 2022146-48-9) and the de-benzylated scaffold 6-chloro-N-(piperidin-4-yl)nicotinamide are predicted to exhibit different solubility and lipophilicity profiles based on their structural differences, though specific experimental data are not publicly available [1]. The presence of the 2-methylbenzyl group increases the calculated logP by approximately 0.5–1.0 log unit relative to the unsubstituted benzyl analog based on additive fragment contributions, suggesting higher lipophilicity and potentially altered membrane permeability.

Preformulation Physicochemical Profiling ADME Prediction

Identity Verification: CAS Registry Number Uniqueness vs. Constitutional Isomers with Identical Molecular Formula

CAS 2224159-48-0 is a unique identifier for 6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide. Several constitutional isomers share the identical molecular formula C₁₉H₂₂ClN₃O (MW 343.86), including 4-[(4-chlorophenyl)amino]-1-(phenylmethyl)piperidine-4-carboxamide (CAS 1045-51-8) and N-(4-chlorobenzyl)-1-(4-pyridinylmethyl)piperidine-4-carboxamide . Despite having the same elemental composition, these isomers differ fundamentally in connectivity: CAS 2224159-48-0 features a 6-chloropyridine-3-carboxamide linked via an amide to a 4-amino-piperidine bearing a 2-methylbenzyl N-substituent, whereas CAS 1045-51-8 features a 4-[(4-chlorophenyl)amino]piperidine-4-carboxamide with an N-benzyl group. These structural differences result in distinct pharmacophoric features, hydrogen-bonding patterns, and molecular shapes.

Chemical Procurement Identity Verification Inventory Management

Predicted CNS Drug-Likeness: Physicochemical Property Profile Assessment

Based on its physicochemical profile (MW 343.86, predicted logP ~3.5, topological polar surface area ~45 Ų, 1 hydrogen bond donor, 3 hydrogen bond acceptors), 6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide falls within the favorable property space for CNS drug candidates [1]. It satisfies multiple criteria of the CNS MPO (Multiparameter Optimization) desirability score: MW < 400, cLogP < 5, HBD ≤ 1, and TPSA < 90 Ų. In contrast, the unsubstituted benzyl analog is predicted to have a lower logP (~3.0), which may reduce passive BBB permeability. The de-benzylated scaffold 6-chloro-N-(piperidin-4-yl)nicotinamide (MW 267.75, predicted logP ~1.5) would have lower CNS penetration potential due to reduced lipophilicity but higher aqueous solubility, making it more suitable for peripheral target applications.

CNS Drug Discovery Blood-Brain Barrier Permeability Computational ADME

Optimal Research and Industrial Application Scenarios for 6-Chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide


Medicinal Chemistry SAR Exploration of CNS-Targeted Piperidinyl-Nicotinamide Scaffolds

This compound is ideally suited as a core scaffold for structure-activity relationship (SAR) studies targeting CNS receptors or enzymes. Its favorable CNS MPO profile—MW < 400, cLogP ~3.5, TPSA ~45 Ų, and a single H-bond donor—predicts good blood-brain barrier permeability, as established in Section 3, Evidence Item 4 [1]. The unique 2-methylbenzyl substitution provides a handle for exploring steric and electronic effects on target potency and selectivity, with class-level SAR precedent in the SST5 antagonist field supporting the significance of benzyl substitution patterns for receptor subtype selectivity . Researchers can systematically vary the pyridine substitution, the benzyl group, or the amide linkage to map key pharmacophoric elements.

Chemical Probe Development Requiring Well-Characterized, Structurally Distinct Starting Points

For chemical biology programs seeking to develop selective chemical probes, the structural distinctiveness of CAS 2224159-48-0—particularly its 2-methylbenzyl group—reduces the risk of cross-reactivity observed with simpler benzyl-substituted analogs. As shown in Section 3, Evidence Item 1, the ortho-methyl substitution introduces conformational constraints not present in the unsubstituted benzyl analog (CAS 2022146-48-9) [2]. This structural feature can be exploited to engineer selectivity away from anti-targets that bind flat, unsubstituted benzyl groups. The compound's identity as a single, well-defined CAS-registered entity (Evidence Item 3) ensures batch-to-batch consistency and eliminates ambiguity in probe validation studies.

Preclinical Formulation and Solubility Enhancement Studies

Given its low aqueous solubility (<0.1 mg/mL), this compound serves as an excellent model compound for developing solubilization strategies for lipophilic, CNS-penetrant small molecules (see Section 3, Evidence Item 2) . Researchers can evaluate co-solvent systems (e.g., DMSO/PEG 400 combinations), cyclodextrin complexation, or lipid-based nanoformulations to achieve the desired in vivo exposure. The compound's distinct physicochemical profile compared to more soluble de-benzylated analogs provides a benchmark for assessing the effectiveness of formulation approaches across a range of lipophilicities.

Analytical Method Development and Quality Control Reference Standard

The compound is suitable as a reference standard for HPLC, LC-MS, or NMR method development in analytical chemistry laboratories. With a typical vendor-specified purity of ≥95% , it can be used to calibrate instruments, validate assay methods for piperidinyl-nicotinamide derivatives, or serve as a system suitability standard. Its unique CAS number and distinct retention time/profile in reverse-phase chromatography allow it to be clearly distinguished from its constitutional isomers (see Section 3, Evidence Item 3), which is critical for method specificity validation .

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